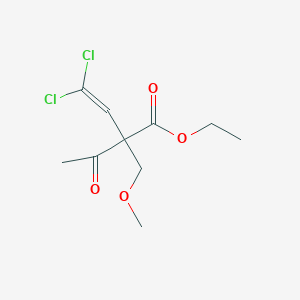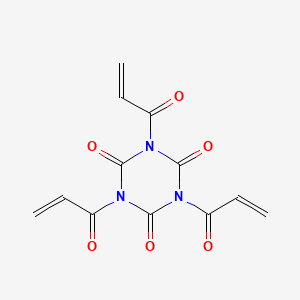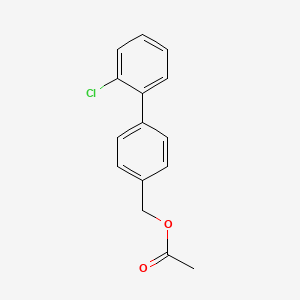![molecular formula C20H16N2S2 B14332626 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione CAS No. 104616-27-5](/img/structure/B14332626.png)
3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione: is a compound belonging to the class of pyrrolo[3,4-c]pyrrole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the reaction of 3,6-dibromo-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione with 4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of donor-acceptor polymers, which are crucial in the development of organic electronic devices .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of organic thin-film transistors and solar cells.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its ability to participate in electron transfer processes. The compound’s structure allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved are primarily related to its interaction with other electronic materials, facilitating charge transfer and improving device performance .
Comparación Con Compuestos Similares
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 1,4-Diketo-3,6-bis(4-bromophenyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole
Uniqueness: 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione is unique due to the presence of the 4-methylphenyl groups, which can influence its electronic properties and reactivity.
Propiedades
Número CAS |
104616-27-5 |
|---|---|
Fórmula molecular |
C20H16N2S2 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1,4-bis(4-methylphenyl)-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione |
InChI |
InChI=1S/C20H16N2S2/c1-11-3-7-13(8-4-11)17-15-16(20(24)21-17)18(22-19(15)23)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3 |
Clave InChI |
MNJGPYVIJMRAON-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C3C(=C(N2)S)C(=NC3=S)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Bis[(butoxycarbonyl)amino]acetic acid](/img/structure/B14332596.png)
![[4-(3-Bromopropoxy)-3-methoxyphenyl]methanol](/img/structure/B14332600.png)


![Benzaldehyde, 3-[4-(bromomethyl)phenoxy]-4-methoxy-](/img/structure/B14332615.png)

